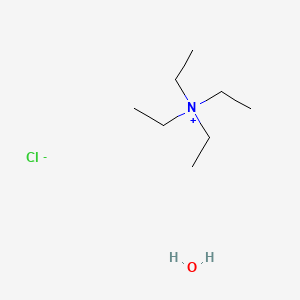










|
REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[OH2:12]>O.[Cl-].C([N+](CC)(CC)CC)C.C(#N)C.[Pd].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[O:12]1[CH:4]=[CH:3][CH:2]=[C:10]1[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1 |f:2.3.4,^1:30,49|
|


|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2CC(NC2=C1)=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.31 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.[Cl-].C(C)[N+](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
|
Type
|
WASH
|
|
Details
|
The pad of celite was washed with EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
separated
|
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with EtOAc (2×20 mL each)
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The volatiles ere removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was triturated with diethyl ether
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was collected by filtration (0.13 g, 34%)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C(=CC=C1)C1=CC=C2CC(NC2=C1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |